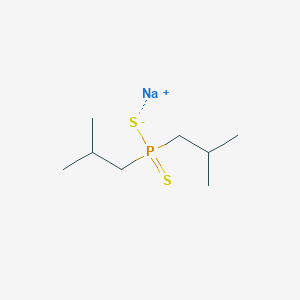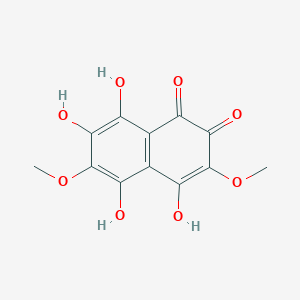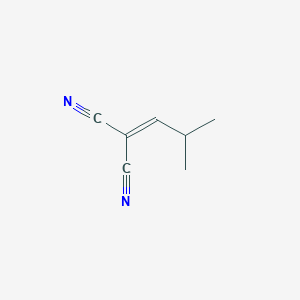
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE can be synthesized through the reaction of diisobutylphosphine with sulfur and sodium hydroxide. The reaction typically involves heating the reactants under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of sodium bis(2-methylpropyl)phosphinodithioate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reactants and precise control of reaction conditions to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted phosphinodithioates .
Aplicaciones Científicas De Investigación
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the mining industry as a flotation agent for the separation of minerals.
Mecanismo De Acción
The mechanism of action of sodium bis(2-methylpropyl)phosphinodithioate involves its interaction with molecular targets through its phosphinodithioate group. This interaction can lead to the stabilization or destabilization of certain molecular structures, depending on the specific application. The compound’s surfactant properties also play a crucial role in its mechanism of action, facilitating the formation of micelles and enhancing the solubility of hydrophobic molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium diisobutyldithiophosphinate
- Phosphinodithioic acid, bis(2-methylpropyl)-, sodium salt
- Bis(2-methylpropyl)dithiophosphinic acid sodium salt
Uniqueness
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE stands out due to its unique combination of properties, including its high emulsifying, wetting, and dispersing capabilities. These properties make it particularly valuable in applications requiring efficient surfactants and flotation agents .
Propiedades
Número CAS |
13360-78-6 |
|---|---|
Fórmula molecular |
C8H19NaPS2 |
Peso molecular |
233.3 g/mol |
Nombre IUPAC |
sodium;bis(2-methylpropyl)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19PS2.Na/c1-7(2)5-9(10,11)6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,10,11); |
Clave InChI |
UIQQXHHMGXBPQH-UHFFFAOYSA-N |
SMILES |
CC(C)CP(=S)(CC(C)C)[S-].[Na+] |
SMILES canónico |
CC(C)CP(=S)(CC(C)C)S.[Na] |
| 13360-78-6 | |
Descripción física |
Liquid |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















